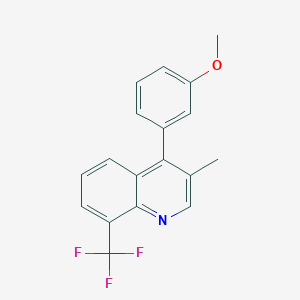
4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline” is a complex organic molecule that contains a quinoline core structure. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aromatic compounds like quinolines are often used in the synthesis of pharmaceuticals and other complex organic molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline core and the addition of the various substituents. One common method for synthesizing quinolines is the Skraup synthesis, which involves the condensation of aniline and an acid in the presence of an oxidizing agent . The methoxyphenyl, methyl, and trifluoromethyl groups could then be added in subsequent steps through various reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with the methoxyphenyl, methyl, and trifluoromethyl groups attached at the 4, 3, and 8 positions, respectively. The presence of these groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
As an aromatic compound, this molecule could participate in electrophilic aromatic substitution reactions. The presence of the electron-donating methoxy group could make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline core and the various substituents would likely result in a compound with significant polarity and potential for hydrogen bonding .科学的研究の応用
Antimicrobial Applications
- Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from 4-hydrazino-8-(trifluoromethyl)quinoline has shown potential as antimicrobial agents. These compounds have been evaluated for antibacterial and antifungal activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Synthetic Routes and Derivatives
- Development of novel synthetic strategies for 3,4,8-trisubstituted quinoline derivatives, highlighting the versatility of these compounds in synthetic chemistry (Atkins et al., 1997).
Crystal Structure Analysis
- Investigation of the crystal structure of various quinoline derivatives, providing insights into their molecular conformations and potential interactions (Loh, Fun, Sarveswari, Vijayakumar, & Reddy, 2010).
Pharmacological Potential
- Synthesis of substituted quinolines and evaluation of their anti-breast cancer activities, demonstrating the potential therapeutic applications of quinoline derivatives (Shi et al., 2008).
- Investigation of Y-shaped tri-fluoromethyl substituted quinoxalines, examining their optical properties and potential applications in materials science (Rajalakshmi & Palanisami, 2020).
Molecular Design and Synthesis
- Synthesis of 1H-pyrrolo[3,2-c]quinoline-6,9-diones and derivatives, contributing to the development of new compounds with potential biological activities (Helissey, Parrot-Lopez, Renault, & Cros, 1987).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c1-11-10-22-17-14(7-4-8-15(17)18(19,20)21)16(11)12-5-3-6-13(9-12)23-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTNTVXAMDADBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C3=CC(=CC=C3)OC)C=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353923.png)

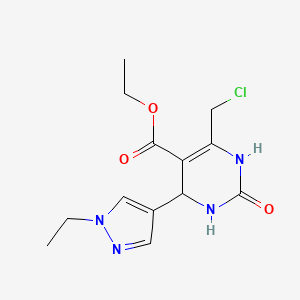
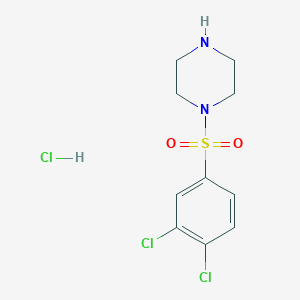

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)
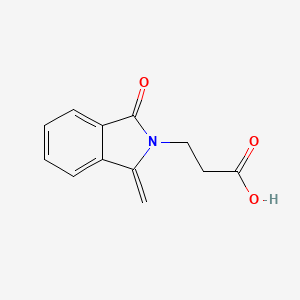
![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)
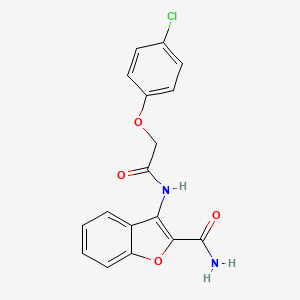
![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)
![N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2353936.png)
![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)

![N-(3-fluoro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2353940.png)